Isopropyl Propyl Phthalate

Description

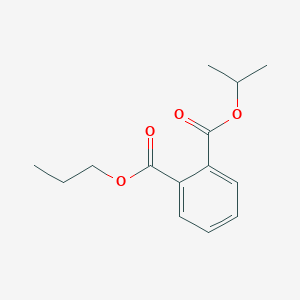

Structure

2D Structure

Propriétés

IUPAC Name |

2-O-propan-2-yl 1-O-propyl benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-4-9-17-13(15)11-7-5-6-8-12(11)14(16)18-10(2)3/h5-8,10H,4,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCNUUQDSEZYWTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=CC=CC=C1C(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Environmental Occurrence and Distribution Patterns of Isopropyl Propyl Phthalate and Analogs

Detection and Quantification in Environmental Matrices

The pervasive nature of phthalates has led to their detection in numerous environmental settings. nih.gov Advanced analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), are employed for the quantification of these compounds in diverse and complex matrices. researchgate.net

Phthalates are frequently detected in various aquatic environments, a consequence of their release from numerous sources. srce.hr Their concentrations can vary significantly depending on the proximity to urban and industrial areas.

Surface and Fresh Water: Phthalates are commonly found in rivers and lakes, with higher concentrations often associated with industrial discharges. nih.gov For instance, studies have reported the presence of various phthalates in surface waters, with concentrations of some, like DEHP, reaching up to 0.46 μg/L. mdpi.com The presence of phthalates in freshwater systems poses a potential risk to aquatic organisms. nih.gov

Drinking Water: The migration of phthalates from plastic packaging and pipes (B44673) can lead to the contamination of drinking water. srce.hr While generally found at low levels, their presence is a public health concern. For example, the World Health Organization (WHO) and the US Environmental Protection Agency (US EPA) have set maximum contaminant levels for DEHP in drinking water at 8 μg L-1 and 6 μg L-1, respectively. srce.hr

Sediments: Due to their hydrophobic nature, many phthalates tend to adsorb onto soil and sediment particles. nih.gov This leads to their accumulation in the sediments of rivers, lakes, and coastal areas. mdpi.com Studies along the Korean coast found that harbor sediments were hotspots for phthalate (B1215562) contamination, with average levels ranging from 24.3 to 3700 ng/g. mdpi.com Similarly, analysis of sediment samples from several bays in China revealed phthalate concentrations in the range of 654 to 2603 ng/g. mdpi.com

Marine Environments: Phthalates are also detected in marine environments, often transported by rivers from inland sources. iwaponline.com Seawater concentrations of total phthalate esters have been reported to be around 200 ng/L in the Mediterranean Sea. researchgate.netifremer.fr In the Tropical Western Pacific Ocean, concentrations ranged from 12.13 ng/L to 60.69 ng/L. mdpi.com

Interactive Data Table: Phthalate Concentrations in Aquatic Environments

| Phthalate/Analog | Environment | Concentration Range | Location |

|---|---|---|---|

| DEHP | Surface Water | 0.46 µg/L (average) | Not Specified |

| Various PAEs | Marine Water | 12.13 - 60.69 ng/L | Tropical Western Pacific |

| Various PAEs | Marine Water | ~200 ng/L (average) | Mediterranean Sea |

| Various PAEs | Sediments | 24.3 - 3700 ng/g | Korean Coast Harbors |

| Various PAEs | Sediments | 654 - 2603 ng/g | China Bays |

Phthalate contamination is not limited to aquatic systems; it is also a significant issue in terrestrial environments.

Soil: Agricultural soils can become contaminated with phthalates through various pathways, including the application of sewage sludge, irrigation with contaminated water, and atmospheric deposition. mdpi.com Levels of phthalate esters in agricultural soil in the Yangtze River Delta of China have been found to vary from 5.42 to 1580 ng/g. mdpi.com The hydrophobicity of many phthalates causes them to bind strongly to soil particles. nih.gov

Sludge: Wastewater treatment plants are a major sink for phthalates, where they accumulate in sewage sludge. nih.gov The application of this sludge as fertilizer can then transfer these contaminants to agricultural land. nih.gov The concentration of phthalates in sludge can be significant, reflecting the widespread use of these chemicals in households and industries.

Interactive Data Table: Phthalate Concentrations in Terrestrial Environments

| Phthalate/Analog | Environment | Concentration Range | Location |

|---|---|---|---|

| Various PAEs | Agricultural Soil | 5.42 - 1580 ng/g | Yangtze River Delta, China |

| Various PAEs | Mine Tailings | 1.2 - 2.0 µg/kg (LOD) | Not Specified |

| Cresol Analogs | Sewage Sludge | Most abundant compounds | Not Specified |

Phthalates are semi-volatile organic compounds (SVOCs) and can be released into the atmosphere, leading to their presence in both indoor and outdoor air and dust. au.dk

Air and Particulate Matter: Phthalates can be emitted from various products into the air. nih.gov Outdoor air concentrations are generally higher in urban and suburban areas compared to rural locations. wikipedia.org These compounds can exist in the gas phase or adsorb onto airborne particulate matter. au.dk In polluted urban air, phthalate concentrations can be around 300 ng/m³. nih.gov

Indoor Dust: Indoor environments often have higher concentrations of phthalates than outdoor environments due to the abundance of plastic-containing products like flooring, furniture, and consumer goods. wikipedia.orgresearchgate.net Phthalates are not chemically bound to these materials and can leach out, accumulating in indoor dust. au.dk Studies have shown that di(2-ethylhexyl) phthalate (DEHP), diisobutyl phthalate (DiBP), and di-n-butyl phthalate (DnBP) are commonly detected in soil and dust. nih.gov In a global review, the highest mean concentrations of six major phthalates in indoor dust were found in Asia (945 µg/g), followed by Europe (580 µg/g) and North America (500 µg/g). au.dk DEHP is often the most predominant phthalate found in settled dust worldwide. au.dk

Interactive Data Table: Phthalate Concentrations in Atmospheric Compartments

| Phthalate/Analog | Environment | Concentration Range/Level | Location |

|---|---|---|---|

| Various PAEs | Urban Air | ~300 ng/m³ | Polluted Urban Areas |

| Various PAEs | Oceanic Air | 0.5 - 5 ng/m³ | Oceanic Regions |

| Six Major Phthalates | Indoor Dust | 945 µg/g (mean) | Asia |

| Six Major Phthalates | Indoor Dust | 580 µg/g (mean) | Europe |

| Six Major Phthalates | Indoor Dust | 500 µg/g (mean) | North America |

Sources and Pathways of Environmental Introduction

The widespread presence of isopropyl propyl phthalate and its analogs in the environment is a direct result of their extensive use in a multitude of products and industrial processes. researchgate.netnih.gov Understanding the primary sources and pathways of their release is crucial for mitigating their environmental impact.

A primary pathway for phthalate introduction into the environment is through leaching from the numerous consumer products in which they are used as plasticizers. researchgate.netsrce.hr

Plastics and Polymers: Phthalates are not covalently bonded to the polymer matrix in plastics, allowing them to be released over time. accustandard.com This leaching process is accelerated by factors such as aging and weathering of the plastic. accustandard.com Products made from flexible PVC, which can contain high percentages of phthalates, are significant sources. cymitquimica.comwikipedia.org This includes items like food packaging, building materials, and textiles. accustandard.com

Consumer and Personal Care Products: Low-molecular-weight phthalates are used in a variety of personal care products as solvents and fragrance fixatives. wikipedia.org Shampoos, soaps, lotions, nail polish, and perfumes can all contain phthalates that are washed down the drain during use, entering the wastewater stream. nih.gov Children's toys, particularly those made of soft plastic, can also be a source of phthalate exposure through mouthing and saliva contact. nih.gov Medical devices, such as intravenous tubing and bags, are another notable source of phthalate leaching. nih.gov

Industrial activities and wastewater treatment processes are major point sources of phthalate contamination in the environment. researchgate.netsrce.hr

Industrial Discharges: Industries that manufacture or use phthalates and phthalate-containing products can release these compounds into the environment through their wastewater discharges. nih.gov These effluents, if not adequately treated, can introduce significant quantities of phthalates into nearby water bodies. iwaponline.com The plastic, paper, and petrochemical industries are among those that may generate phthalate-containing by-products. iwaponline.com

Wastewater Treatment Plant Effluents: Wastewater treatment plants (WWTPs) receive a continuous influx of phthalates from domestic and industrial sources. au.dk While some phthalates are removed during the treatment process through biodegradation and adsorption to sludge, a portion remains in the treated effluent that is discharged into surface waters. iwaponline.comsaniup.org Therefore, WWTP effluents are a significant and continuous source of phthalates to aquatic environments. nih.gov The sludge produced by WWTPs, which is often used as an agricultural fertilizer, can also be a pathway for introducing phthalates into terrestrial ecosystems. nih.govau.dk

Agricultural Runoff and Landfill Seepage

Agricultural activities and waste disposal sites are significant point and non-point sources of phthalate contamination in the environment.

Agricultural Runoff: The use of plastic products in agriculture, such as plastic film mulching, is a primary source of soil contamination with phthalates. researchgate.netwur.nl These plastic films can release PAEs into the soil, which can then be transported to surrounding aquatic environments via surface runoff. mdpi.comfrontiersin.org Studies have identified various phthalates in agricultural soils, with di(2-ethylhexyl) phthalate (DEHP) and di-n-butyl phthalate (DBP) often being the most prevalent residues. wur.nl Although direct measurements for this compound are scarce, its presence in agricultural settings is possible if it is used in agricultural plastics.

Landfill Seepage: Landfills are major repositories for plastic waste and, consequently, significant sources of phthalate pollution. researchgate.netdiva-portal.org Water percolating through landfill waste generates leachate, which often contains high concentrations of organic pollutants, including a variety of phthalate esters. mdpi.comresearchgate.net This leachate can contaminate groundwater and surface water if not properly contained and treated. diva-portal.orgresearchgate.net

Numerous studies have documented the presence of various phthalates in landfill leachate worldwide. mdpi.comresearchgate.netcolab.wsresearchgate.net The composition and concentration of PAEs in leachate can vary significantly depending on factors such as the age of the landfill, the type of waste, climatic conditions, and the stage of waste degradation. researchgate.netpeerj.com For instance, a study of landfill leachate in Iran detected total phthalate concentrations ranging from 114 to 303 μg/L. colab.ws Another study in Poland found total PAE concentrations in leachates up to 303 μg/L, with DEHP being a major component, reaching up to 249 μg/L. researchgate.net The degradation of parent phthalate diesters within the landfill can also lead to the formation and release of their corresponding monoester metabolites and phthalic acid, which are also found in leachate. diva-portal.org

Table 1: Concentration of Selected Phthalate Esters in Landfill Leachate from Various Studies

Note: Data for this compound was not available in the cited studies. The table represents general phthalate contamination.

| Phthalate Ester | Concentration Range (μg/L) | Location of Study | Source |

|---|---|---|---|

| Dimethyl Phthalate (DMP) | Not Detected - 10.4 | General/Worldwide | researchgate.net |

| Di(2-ethylhexyl) Phthalate (DEHP) | < 394.4 | Poland | peerj.com |

| Di(2-ethylhexyl) Phthalate (DEHP) | up to 249 | Poland | researchgate.net |

| Total Phthalates (ΣPAEs) | 114 - 303 | Iran | colab.ws |

| Total Phthalates (ΣPAEs) | Poland | researchgate.net |

Spatial and Temporal Variability in Environmental Concentrations of Phthalate Esters

The environmental concentrations of phthalate esters exhibit significant spatial and temporal variability, influenced by a combination of source distribution, environmental transport mechanisms, and physicochemical properties of the specific compounds.

Spatial Variability: The distribution of phthalates in the environment is not uniform. Higher concentrations are typically found near emission sources such as industrial zones, densely populated urban areas, and agricultural regions where plastic use is intensive. frontiersin.orgnih.gov For example, a study of an artificial lake in Korea surrounded by industrial complexes and farmlands found that concentrations of PAEs in water and sediment tended to decrease when moving downstream, away from potential sources. elsevierpure.com Similarly, research in southern Iran showed that road dust from industrial areas had significantly higher mean concentrations of total PAEs (56.9 ± 11.5 μg/g) compared to urban (18.3 ± 9.64 μg/g) and rural areas (5.68 ± 1.85 μg/g). nih.gov The physicochemical properties of individual phthalates, such as their water solubility and octanol-water partition coefficient (Kow), also influence their partitioning and distribution in different environmental compartments like water, soil, and sediment. acs.orgnih.gov

Temporal Variability: Phthalate concentrations can also vary over time, driven by seasonal changes in environmental conditions and human activities. nso-journal.org Temperature, for instance, can affect the volatilization of PAEs from source materials, potentially leading to higher airborne concentrations in warmer months. nso-journal.org A study on a landfill near the Persian Gulf observed significant seasonal differences in phthalate levels, with concentrations in soil being higher during the wet season compared to the dry season. nih.gov This was attributed to factors like precipitation influencing leaching and transport. In another example, a study of atmospheric particulate matter in Houston, TX, found that daytime concentrations of some organophosphate esters (which are also used as plasticizers and flame retardants) were significantly higher than nighttime concentrations, indicating diurnal variations. acs.org Such temporal patterns are critical for accurately assessing environmental exposure and risk. acs.orgnih.gov

Table 2: Example of Seasonal and Spatial Variation of Phthalates in a Coastal Environment (Iran)

This table illustrates the variability of phthalate concentrations. Data for this compound was not available in this specific study.

| Parameter | Sample Type | Season | Concentration | Source |

|---|---|---|---|---|

| Total 6 PEs (Σ6PEs) | Water | Dry | 303 μg/L | colab.ws |

| Total 6 PEs (Σ6PEs) | Water | Wet | 114 μg/L | colab.ws |

| Bis(2-ethylhexyl) Phthalate (DEHP) | Surface Soil (0-5 cm) at Landfill | Wet | 3257 ng/g | colab.ws |

| Dimethyl Phthalate (DMP) | Sub-surface Soil (700m from Landfill) | Dry | 6 ng/g | colab.ws |

Environmental Fate and Biogeochemical Transformations of Isopropyl Propyl Phthalate

Abiotic Degradation Processes in Environmental Systems

Abiotic degradation involves the chemical transformation of Isopropyl Propyl Phthalate (B1215562) without the involvement of living organisms. The primary pathways for this are photolysis and hydrolysis, although these processes are generally considered slow for phthalate esters in the environment. d-nb.infocanada.ca

Photolysis, or photodegradation, is the breakdown of chemical compounds by light energy, particularly ultraviolet (UV) radiation from the sun. While photolysis can be a significant degradation pathway for some pollutants, its effectiveness for phthalates is often limited and influenced by environmental conditions. d-nb.infocanada.ca The process typically involves the absorption of photons, which can lead to the excitation of the molecule and subsequent bond cleavage. For phthalates, this can be enhanced by the presence of photosensitizing agents or reactive oxygen species like hydroxyl radicals in the water or atmosphere. d-nb.info

Studies on analogous phthalates have shown that photolysis in aquatic environments at a neutral pH is a slow process. canada.ca For example, research on butyl benzyl (B1604629) phthalate (BBP) and dibutyl phthalate (DBP) under simulated sunlight conditions resulted in only about 20% degradation over 140 days. canada.ca However, the rate of photolytic degradation can be significantly increased under acidic or alkaline conditions. canada.ca The degradation of isopropyl alcohol, one of the potential hydrolysis products of isopropyl propyl phthalate, by UV light is also known to be very slow on its own but can be accelerated by processes that generate hydroxyl radicals. researchgate.net

Table 1: Factors Influencing Photolytic Degradation of Phthalates

| Factor | Influence on Degradation Rate | Rationale | Citation |

| pH | Increased under acidic or alkaline conditions | Catalyzes the degradation process. | canada.ca |

| Photosensitizers | Can enhance degradation | Absorb light energy and transfer it to the phthalate molecule or generate reactive species. | d-nb.info |

| UV Wavelength | Dependent on absorption spectrum | The compound must absorb light at the given wavelength for direct photolysis to occur. | researchgate.net |

| Presence of Radicals | Enhanced degradation | Hydroxyl radicals (•OH) are highly reactive and can initiate the breakdown of the phthalate structure. | d-nb.inforesearchgate.net |

Hydrolytic Pathways

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. For esters like this compound, hydrolysis cleaves the ester linkages, yielding the corresponding alcohol and carboxylic acid. researchgate.net This process can occur in two steps: the first hydrolysis yields a monoester (monoisopropyl phthalate or monopropyl phthalate) and an alcohol (propanol or isopropanol), and the second hydrolysis converts the monoester into phthalic acid and the second alcohol molecule. researchgate.net

The rate of hydrolysis for phthalate esters is highly dependent on pH and temperature. researchgate.net The reaction is generally slow at a neutral pH (around 7) and under ambient environmental conditions. researchgate.net However, the rate is substantially catalyzed by both acidic and, more significantly, basic (alkaline) conditions. researchgate.netchemrxiv.org Because of this, hydrolysis is often considered a more critical abiotic degradation pathway in specific environments, such as alkaline soils or certain industrial wastewaters, rather than in neutral surface waters. researchgate.net The limited water solubility of many phthalates can also affect their hydrolysis rates in aqueous systems. chemrxiv.orgcymitquimica.com

Table 2: Products of this compound Hydrolysis

| Reactant | Hydrolysis Step | Products |

| This compound | First Hydrolysis | Monoisopropyl Phthalate + Propanol OR Monopropyl Phthalate + Isopropanol (B130326) |

| Monoisopropyl Phthalate | Second Hydrolysis | Phthalic Acid + Isopropanol |

| Monopropyl Phthalate | Second Hydrolysis | Phthalic Acid + Propanol |

Biotic Degradation Mechanisms: Microbial Transformations

Biodegradation by microorganisms is recognized as the most significant and effective process for the elimination of phthalate esters from the environment. d-nb.infonih.gov A wide variety of aerobic and anaerobic microbes, including bacteria and fungi, are capable of utilizing phthalates as a source of carbon and energy. nih.goviwaponline.com

Under aerobic conditions, the microbial degradation of phthalates follows a well-established sequence of reactions that transform the parent compound into central metabolic intermediates that can be readily used by the cell.

The initial and crucial step in the microbial degradation of phthalate diesters is the enzymatic hydrolysis of the two ester bonds. nih.govnih.gov This de-esterification is catalyzed by microbial enzymes, typically carboxylesterases or lipases, which sequentially cleave the ester linkages. core.ac.uk The first hydrolysis of this compound results in the formation of a monoester (either monoisopropyl phthalate or monopropyl phthalate) and the release of the corresponding alcohol (isopropanol or propanol). core.ac.uknih.gov

This monoester is then subjected to a second enzymatic hydrolysis, which cleaves the remaining ester bond to yield phthalic acid and the second alcohol molecule. researchgate.netcore.ac.uk This two-step hydrolysis is a common strategy observed in the degradation of various phthalates. nih.govportlandpress.com The resulting phthalic acid is the key intermediate that undergoes further degradation through the opening of its aromatic ring. d-nb.info

Following the complete hydrolysis to phthalic acid, the subsequent stage of aerobic degradation involves the breakdown of the aromatic ring. For phthalic acid (the ortho-isomer), this process almost universally converges on the formation of a central intermediate: 3,4-dihydroxybenzoate, commonly known as protocatechuate. d-nb.infonih.govethz.ch

The conversion of phthalic acid to protocatechuate is initiated by a key enzyme, phthalate dioxygenase, which introduces two hydroxyl groups onto the benzene (B151609) ring. nih.govnih.gov This is followed by a decarboxylation step that removes one of the carboxyl groups, yielding protocatechuate. nih.govnih.gov

Protocatechuate is a pivotal hub in the metabolism of many aromatic compounds. nih.govbiocyc.org From here, the aromatic ring is cleaved by other dioxygenase enzymes. The most common route is the "ortho-cleavage" or "β-ketoadipate pathway," where protocatechuate 3,4-dioxygenase cleaves the ring between the two hydroxyl groups. nih.govbiocyc.org This initiates a sequence of reactions that ultimately produce succinyl-CoA and acetyl-CoA, which are fundamental intermediates of the central Krebs cycle (TCA cycle), allowing the microorganism to derive energy and carbon for growth. biocyc.org

Aerobic Biodegradation Pathways of Phthalate Esters

Role of Specific Microbial Genera and Enzymatic Systems (e.g., Dioxygenases, Decarboxylases)

The microbial degradation of phthalate esters, including by extension this compound, is a critical process for their removal from the environment. This breakdown is primarily accomplished by a diverse array of microorganisms that utilize specific enzymatic systems. Under aerobic conditions, the degradation pathway is fundamentally different from that under anaerobic conditions, with distinct enzymes playing pivotal roles.

Aerobic degradation is largely initiated by dioxygenases . These enzymes, specifically two-component Rieske non-heme iron dioxygenases, introduce hydroxyl groups onto the phthalate molecule. This hydroxylation is a crucial first step that prepares the aromatic ring for subsequent cleavage. Following dioxygenation, dehydrogenases or cofactor-free decarboxylases act on the dihydroxyphthalate intermediates. For instance, in Pseudomonas fluorescens PHK, a 4,5-dihydroxyphthalate decarboxylase has been purified and characterized. This enzyme is a hexamer with an apparent molecular weight of 420,000 Da and exhibits a high affinity for its substrate, with a Km of 10.4 μM. nih.gov The action of these enzymes leads to the formation of protocatechuate, a central intermediate in the aerobic degradation of many aromatic compounds, which is then further metabolized. nih.govd-nb.infonih.gov

Several bacterial genera have been identified as capable of degrading phthalates aerobically. These include species of Pseudomonas, Bacillus, Gordonia, Arthrobacter, and Rhodococcus. d-nb.infoiwaponline.com For example, a strain of Bacillus sp. was isolated that can effectively degrade di(2-ethylhexyl) phthalate (DEHP), with the 3,4-dioxygenase gene being identified as a key degrading gene. iwaponline.com

Under anaerobic conditions, the enzymatic machinery is different. The initial activation of the phthalate molecule is not achieved by oxygenases but by Coenzyme A (CoA) ligases or CoA transferases . researchgate.net These enzymes convert phthalate into its corresponding thioester, phthaloyl-CoA. researchgate.netresearchgate.net This activation is a prerequisite for the subsequent decarboxylation. The key enzyme in this step is phthaloyl-CoA decarboxylase (PCD) , which belongs to the UbiD enzyme family and contains a prenylated flavin mononucleotide (prFMN) cofactor. researchgate.netresearchgate.net This oxygen-sensitive enzyme catalyzes the decarboxylation of phthaloyl-CoA to benzoyl-CoA, a central intermediate in the anaerobic degradation of aromatic compounds. nih.govresearchgate.net

Genera known to be involved in the anaerobic degradation of phthalates include denitrifying bacteria like Azoarcus, Thauera, and Aromatoleum, as well as sulfate-reducing bacteria such as Desulfosarcina. nih.govnih.gov The fermenting bacterium Syntrophorhabdus aromaticivorans has also been shown to be involved in the anaerobic degradation of isophthalate. nih.gov

Table 1: Key Enzymes in Aerobic and Anaerobic Phthalate Degradation

| Degradation Condition | Enzyme Class | Specific Enzyme Example | Function |

|---|---|---|---|

| Aerobic | Dioxygenases | Phthalate 3,4-dioxygenase, Phthalate 4,5-dioxygenase | Introduction of hydroxyl groups to the aromatic ring. nih.govnih.gov |

| Decarboxylases | 4,5-dihydroxyphthalate decarboxylase | Removal of a carboxyl group to form protocatechuate. nih.govnih.gov | |

| Anaerobic | CoA Ligases/Transferases | Phthalate CoA ligase, Succinyl-CoA:phthalate CoA transferase | Activation of phthalate to phthaloyl-CoA. researchgate.netresearchgate.net |

| Decarboxylases | Phthaloyl-CoA decarboxylase (PCD) | Decarboxylation of phthaloyl-CoA to benzoyl-CoA. researchgate.netresearchgate.net |

Anaerobic Biodegradation Pathways of Phthalate Esters

The anaerobic biodegradation of phthalate esters is a critical process in oxygen-depleted environments such as sediments, flooded soils, and anaerobic digesters. rsc.org The pathway fundamentally differs from aerobic degradation, primarily in the initial activation and subsequent cleavage of the phthalate molecule.

Coenzyme A (CoA) Ligases and Thioester Intermediates

Under anaerobic conditions, the initial step in the degradation of the phthalate moiety is its activation to a thioester intermediate. researchgate.net This is accomplished by two main types of enzymes: phthalate:CoA ligases and succinyl-CoA:phthalate CoA transferases . researchgate.netresearchgate.net

Phthalate:CoA ligases , which are ATP-dependent, have been identified in sulfate-reducing bacteria like Desulfosarcina cetonica. researchgate.net These enzymes catalyze the formation of phthaloyl-CoA.

Succinyl-CoA:phthalate CoA transferases , which are ATP-independent, are found in denitrifying bacteria such as Azoarcus sp. strain PA01. nih.govd-nb.info These enzymes transfer a CoA moiety from succinyl-CoA to phthalate.

Decarboxylation Mechanisms

Following the formation of the phthaloyl-CoA thioester, the next critical step is decarboxylation . This reaction is catalyzed by phthaloyl-CoA decarboxylase (PCD) , a member of the UbiD family of enzymes. news-medical.netbiorxiv.org PCD is an oxygen-sensitive enzyme that requires a prenylated flavin mononucleotide (prFMN) cofactor for its activity. researchgate.netresearchgate.net

The decarboxylation of phthaloyl-CoA yields benzoyl-CoA , a central and more stable intermediate in the anaerobic degradation of a wide range of aromatic compounds. d-nb.infobiorxiv.org Benzoyl-CoA is then further metabolized through the well-established benzoyl-CoA degradation pathway, ultimately leading to the cleavage of the aromatic ring and complete mineralization. nih.govnih.gov

Hydrolysis: The ester bonds of the phthalate ester are hydrolyzed by esterases, releasing the alcohol side chains and the phthalate dianion. nih.gov

Activation: The phthalate molecule is activated to phthaloyl-CoA by either a CoA ligase or a CoA transferase. researchgate.net

Decarboxylation: Phthaloyl-CoA is decarboxylated by PCD to form benzoyl-CoA. researchgate.net

Further Degradation: Benzoyl-CoA enters the central anaerobic aromatic degradation pathway. nih.gov

Factors Influencing Biodegradation Efficiency (e.g., Molecular Structure, Environmental Conditions)

The efficiency of phthalate ester biodegradation is not uniform and is influenced by a combination of factors related to the chemical's molecular structure and the prevailing environmental conditions. researchgate.netmdpi.com

Molecular Structure: A primary determinant of biodegradability is the molecular structure of the phthalate ester, particularly the length and branching of the alkyl side chains. researchgate.net

Side Chain Length: Phthalates with shorter alkyl chains are generally more water-soluble and bioavailable, leading to faster degradation rates. researchgate.net For example, low molecular weight phthalates like diethyl phthalate (DEP) and dibutyl phthalate (DBP) are degraded more rapidly than high molecular weight phthalates such as di(2-ethylhexyl) phthalate (DEHP). researchgate.net

Branching: Increased branching in the alkyl side chains can hinder enzymatic attack, thereby reducing the rate of biodegradation.

Environmental Conditions: A variety of environmental parameters can significantly impact the rate and extent of phthalate degradation.

Oxygen Availability: The presence or absence of oxygen dictates the metabolic pathways utilized by microorganisms, with aerobic degradation generally being faster than anaerobic degradation. researchgate.net

pH: The pH of the soil or water can affect both the bioavailability of phthalates and the activity of microbial enzymes. researchgate.net

Temperature: Microbial activity and enzymatic reactions are temperature-dependent, with optimal temperatures leading to higher degradation rates. mdpi.com

Organic Matter Content: Soil organic matter can sorb phthalates, reducing their bioavailability for microbial degradation. researchgate.net However, dissolved organic matter (DOM) can sometimes enhance the mobility of hydrophobic compounds. au.dk

Nutrient Availability: The presence of essential nutrients is crucial for supporting microbial growth and metabolism. rsc.org

Microbial Community Composition: The presence of a microbial community adapted to degrading phthalates is essential for efficient removal. rsc.org

Table 2: Influence of Molecular Structure on Phthalate Biodegradation

| Phthalate Ester | Molecular Weight | Side Chain Length | General Biodegradability |

|---|---|---|---|

| Diethyl Phthalate (DEP) | Low | Short | High |

| Dibutyl Phthalate (DBP) | Medium | Medium | Moderate to High |

| Di(2-ethylhexyl) Phthalate (DEHP) | High | Long and Branched | Low |

Sorption and Environmental Mobility Dynamics in Aquatic and Terrestrial Compartments

The environmental fate and transport of this compound, like other phthalates, are significantly governed by its sorption behavior and resulting mobility in different environmental compartments. rsc.org Phthalates are known to partition between water, soil, sediment, and air. sfu.ca

In aquatic systems , the mobility of phthalates is largely controlled by their water solubility and their tendency to sorb to suspended solids and sediments. sfu.ca Phthalates with higher molecular weights and longer alkyl chains are more hydrophobic and exhibit stronger sorption to organic matter in sediments. researchgate.net This sorption reduces their concentration in the water column and limits their mobility. sfu.ca Conversely, lower molecular weight phthalates are more water-soluble and thus more mobile in aquatic environments. researchgate.net

In terrestrial compartments , the mobility of phthalates is primarily influenced by their interaction with soil organic matter. researchgate.net The octanol-water partition coefficient (Kow) is a key parameter used to predict the sorption of nonionic organic compounds like phthalates to soil. ecetoc.org A higher Kow value indicates a greater tendency for the compound to sorb to organic carbon in the soil, which in turn reduces its mobility and potential for leaching into groundwater. ecetoc.org The presence of dissolved organic matter (DOM) can complicate this picture, as it can bind with hydrophobic compounds and facilitate their transport through soil pores. au.dk

The formation of non-extractable residues (NERs) is another important aspect of phthalate fate in the environment. ecetoc.org NERs are chemical residues that become physically or chemically bound to the soil or sediment matrix, rendering them less mobile and bioavailable. ecetoc.org

Advanced Analytical Methodologies for Detection and Quantification in Complex Matrices

Chromatographic Separation Techniques

Gas Chromatography-Mass Spectrometry (GC-MS)

Electron Ionization (EI) Mode and Selected-Ion Monitoring (SIM) Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of semi-volatile organic compounds like phthalates. oiv.intnih.gov In this method, the sample extract is injected into the gas chromatograph, where compounds are separated based on their boiling points and interaction with the capillary column. The separated compounds then enter the mass spectrometer.

Electron Ionization (EI) is the most common ionization technique used for GC-MS analysis of phthalates. In the EI source, high-energy electrons (typically 70 eV) bombard the analyte molecules, causing them to fragment in a reproducible and characteristic pattern. This fragmentation pattern, or mass spectrum, serves as a chemical fingerprint for identification. For phthalates, a common characteristic fragment ion is the protonated phthalic anhydride (B1165640) ion at a mass-to-charge ratio (m/z) of 149.

For enhanced sensitivity and selectivity, especially in complex matrices, the mass spectrometer is often operated in Selected-Ion Monitoring (SIM) mode. oiv.int Instead of scanning the entire mass range, the instrument is set to detect only a few specific, characteristic ions for the target analyte. This significantly reduces chemical noise and improves the signal-to-noise ratio, allowing for lower detection limits. For Isopropyl Propyl Phthalate (B1215562), one would select the most abundant and specific ions from its EI mass spectrum to be monitored. Typically, one ion is chosen for quantification (quantification ion) and one or two others for confirmation (qualifier ions). oiv.int

Table 1: Illustrative GC-MS EI-SIM Parameters for Phthalate Analysis (Note: Specific ions for Isopropyl Propyl Phthalate are not available in public databases and would need to be determined experimentally by analyzing a pure standard.)

| Parameter | Description |

|---|---|

| Ionization Mode | Electron Ionization (EI) |

| Acquisition Mode | Selected-Ion Monitoring (SIM) |

| Quantification Ion | The most abundant and specific fragment ion used for calculating the concentration. |

| Qualifier Ions | 1-2 additional characteristic fragment ions monitored to confirm the identity of the compound. The ratio of qualifier to quantification ions must match that of a known standard. |

| Characteristic Phthalate Ion | m/z 149 (Protonated Phthalic Anhydride) is a common fragment for many phthalate esters. |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and its high-resolution counterpart, UHPLC-MS/MS, have become increasingly popular for the analysis of phthalates, particularly for higher molecular weight phthalates or for samples that are not amenable to GC analysis without derivatization. These techniques offer high sensitivity and specificity and can often reduce the need for extensive sample cleanup.

In LC-MS/MS, separation is achieved by passing the sample through a column with a liquid mobile phase. The separated analytes are then ionized, typically using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), before entering the tandem mass spectrometer.

The tandem mass spectrometer, often a triple quadrupole (QqQ), operates in Multiple Reaction Monitoring (MRM) mode. In this mode, the first quadrupole (Q1) is set to isolate a specific ion for the target analyte, known as the precursor ion (e.g., the protonated molecule [M+H]+). This precursor ion is then fragmented in the second quadrupole (Q2), the collision cell. The third quadrupole (Q3) is set to monitor for one or more specific fragment ions, known as product ions. The transition from a specific precursor ion to a specific product ion is highly selective and provides excellent noise rejection, resulting in very low detection limits.

Table 2: Illustrative LC-MS/MS MRM Parameters for Phthalate Analysis (Note: Specific precursor-product ion transitions for this compound are not available and would require experimental determination.)

| Parameter | Description |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion | The ionized molecule of the target analyte (e.g., [M+H]+, [M+NH4]+). |

| Product Ion(s) | Specific fragment ions produced from the precursor ion in the collision cell. One transition is typically used for quantification and another for confirmation. |

| Collision Energy (CE) | The energy applied in the collision cell to induce fragmentation of the precursor ion. This is optimized for each specific MRM transition. |

Quantitative Analysis and Quality Assurance in Phthalate Research

Rigorous quantitative analysis and a comprehensive quality assurance/quality control (QA/QC) program are essential for generating reliable and defensible data in phthalate research. wa.govbohrium.com The ubiquitous nature of phthalates in laboratory materials makes contamination a primary concern, necessitating strict protocols to minimize and monitor for background levels. mdpi.com

Internal Standardization and Calibration Strategies

To ensure accuracy and correct for variations in sample preparation and instrument response, an internal standard (IS) method is widely used for phthalate quantification. oiv.intnih.gov An internal standard is a compound that is chemically similar to the analyte but not naturally present in the sample. It is added at a known concentration to every sample, blank, and calibration standard before any processing steps.

The ideal internal standards for mass spectrometry-based methods are stable isotope-labeled (e.g., deuterium (B1214612) or 13C-labeled) analogues of the target analytes. jst.go.jp For example, Di-n-butyl phthalate-d4 (DBP-d4) could be used as an internal standard for DBP. These labeled standards have nearly identical chemical and physical properties to their unlabeled counterparts, meaning they behave similarly during extraction, cleanup, and chromatographic separation, and can effectively compensate for matrix effects and recovery losses. For this compound, a corresponding isotopically labeled standard would be the ideal choice.

Calibration is performed by preparing a series of standard solutions containing known concentrations of the target analyte(s) and a constant concentration of the internal standard. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. The concentration of the analyte in a sample is then calculated from this curve based on its measured peak area ratio. nih.gov

Recovery and Reproducibility Assessments

Method performance is also evaluated through recovery and reproducibility assessments. Recovery experiments determine the efficiency of the analytical method in extracting the analyte from the sample matrix. This is typically done by analyzing matrix spike samples—samples to which a known amount of the analyte has been added before extraction. The percentage of the added analyte that is measured is the percent recovery. Acceptable recovery ranges are typically defined by regulatory guidelines (e.g., 70-130%).

Reproducibility, or precision, measures the degree of agreement between repeated measurements of the same sample. It is usually expressed as the relative standard deviation (RSD) of the results from replicate analyses. Both intra-day (within the same day) and inter-day (on different days) reproducibility are assessed to ensure the method is consistent over time. These validation steps are crucial for ensuring the reliability of any analytical method developed for this compound. jst.go.jp

Table 4: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| Di(2-ethylhexyl) phthalate | DEHP |

| Dibutyl phthalate | DBP |

| Di-n-butyl phthalate-d4 | DBP-d4 |

| Benzyl (B1604629) butyl phthalate | BBzP |

Research on Environmental Remediation and Mitigation Strategies for Phthalate Esters

Biological Treatment Technologies

Biological treatment is recognized as an environmentally sound and cost-effective method for removing phthalates from contaminated environments like soil and water. d-nb.infonih.gov These technologies leverage the metabolic processes of microorganisms to break down complex pollutants into simpler, less harmful substances. researchgate.netresearchgate.net The primary mechanism in phthalate (B1215562) degradation involves the initial hydrolysis of the ester bonds by microbial enzymes called esterases, which separates the compound into phthalic acid and its corresponding alcohols. nih.govresearchgate.net

Bioremediation is a key strategy that utilizes the metabolic capabilities of microorganisms to clean up contaminated sites. nih.gov Bioaugmentation, a specific bioremediation technique, involves introducing selectively screened and often highly efficient microbial strains or consortia into a contaminated environment to enhance the degradation of target pollutants. nih.govtaylorfrancis.com This approach is particularly useful when the indigenous microbial population lacks the ability to effectively degrade the contaminant. researchgate.net

Research has demonstrated the high efficacy of bioaugmentation in treating phthalate-contaminated soil and water. taylorfrancis.com Studies using augmented slurry phase bioreactors have shown remarkable success. For instance, the bioaugmentation of a reactor with specific microbial cultures led to the degradation of over 99% of DEP within 48 hours and 99% of DBP within 72 hours. taylorfrancis.com These studies underscore that inoculating contaminated sites with specialized phthalate-degrading microbes is a highly promising strategy for environmental cleanup. researchgate.net

Table 1: Examples of Phthalate Biodegradation via Bioaugmentation

| Phthalate Studied | System / Reactor | Bioaugmentation Details | Degradation Efficiency | Time Frame | Source(s) |

| Diethyl Phthalate (DEP) | Slurry Phase Reactor | Augmentation with effluent treatment plant outlet | >99% | 48 hours | taylorfrancis.comresearchgate.net |

| Di-n-butyl Phthalate (DBP) | Slurry Phase Reactor | Augmentation with effluent treatment plant outlet | >99% | 72 hours | taylorfrancis.comresearchgate.net |

| Di-2-ethylhexyl Phthalate (DEHP) | Slurry Phase Reactor | Augmentation with specialized cultures | >90% | 12 days | taylorfrancis.com |

| Di-2-ethylhexyl Phthalate (DEHP) | Contaminated Soil | Inoculation with Rhodococcus sp. WJ4 | 100% (of 200 mg/L) | 7 days | mdpi.com |

Role of Indigenous and Engineered Microbial Communities in Contaminated Environments

Both naturally occurring (indigenous) and genetically engineered microbial communities play a vital role in the breakdown of phthalates. nih.gov Many environments, including soil and sediment, harbor indigenous bacteria and fungi capable of utilizing phthalates as a source of carbon and energy. d-nb.info The degradation process under both aerobic and anaerobic conditions is typically initiated by the hydrolysis of the ester, yielding phthalic acid and an alcohol. nih.gov

In some instances, the complete degradation of a phthalate requires the synergistic action of a microbial consortium, where different species perform different steps in the degradation pathway. d-nb.info For example, one study found that the degradation of di-n-octyl phthalate (DOP) was achieved through the metabolic cooperation of two bacterial strains; Gordonia sp. converted DOP into phthalic acid, which was then degraded by Arthrobacter sp. d-nb.info

The bacterium Rhodococcus ruber YC-YT1, isolated from marine plastic debris, has demonstrated a remarkable ability to degrade up to 13 different types of phthalates, showcasing the potential of robust, naturally occurring microbes in remediation efforts across various, even saline, environments. mdpi.com The isolation and study of such microbes are crucial for developing effective bioremediation strategies. mdpi.com

Advanced Oxidation Processes (AOPs) for Phthalate Degradation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH). nih.govnih.gov AOPs are considered highly effective for degrading persistent organic pollutants like phthalate esters, with reported degradation efficiencies ranging from 40% to 100%. researchgate.net

Various AOPs have been successfully applied for phthalate degradation, including:

Ozonation-based processes (O₃)

UV/Hydrogen Peroxide (UV/H₂O₂)

Photocatalysis (e.g., UV/TiO₂)

Sonolysis

Fenton processes

Studies have shown that combining different AOPs can create a synergistic effect, leading to significantly higher degradation rates. mui.ac.ir For example, a study on DEHP removal found that UV irradiation alone achieved 43% removal and ozonation alone achieved 50% removal after 30 minutes. However, the combined UV/O₃ process enhanced the degradation to 80% in the same timeframe, primarily due to the increased production of hydroxyl radicals. mui.ac.ir The effectiveness of AOPs is influenced by factors such as pH, initial pollutant concentration, and the dosage of oxidants like ozone or hydrogen peroxide. researchgate.net

Table 2: Efficacy of Selected Advanced Oxidation Processes on Phthalate Degradation

| AOP Method | Target Phthalate | Initial Concentration | Removal Efficiency | Treatment Time | Source(s) |

| UV Irradiation | DEHP | 5 mg/L | 43% | 30 min | mui.ac.ir |

| Ozonation | DEHP | 5 mg/L | 50% | 30 min | mui.ac.ir |

| UV/O₃ Process | DEHP | 5 mg/L | 80% | 30 min | mui.ac.ir |

| O₃/Al₂O₃ | DEP | Not Specified | ~100% | 15 min | researchgate.net |

Strategies for Reducing Phthalate Release from Industrial and Consumer Sources

Given the continuous release of phthalates into the environment from numerous products, a critical aspect of mitigation is source reduction. wa.gov Strategies target both industrial production and consumer behavior to minimize the environmental burden of these chemicals. wa.gov

Industrial Strategies:

Substitution: A primary strategy is the replacement of regulated phthalates with safer alternatives, such as bio-based plasticizers, in consumer products. researchgate.netmdpi.com The development and commercialization of innocuous and eco-friendly plasticizers are driven by increasing regulations and consumer demand. researchgate.net

Regulation: Governmental bodies have enacted regulations that ban or restrict the use of certain phthalates in sensitive applications, including toys, food packaging materials, cosmetics, and medical devices. researchgate.netmdpi.com

Improved Wastewater Treatment: Industrial facilities can implement advanced wastewater treatment processes, including AOPs and enhanced biological treatments, to remove phthalates before discharge. iwaponline.com

Consumer-Level Strategies: Consumers can take practical steps to reduce their exposure and contribution to phthalate pollution. deepgreenpermaculture.com Key strategies include:

Avoid PVC Plastic: Choose products made from materials other than polyvinyl chloride (PVC, recycling #3), which often contains phthalates to increase flexibility. ewg.orgtoxicfreefuture.org

Select Safer Food Storage: Use glass, stainless steel, or ceramic containers for food storage instead of plastic. ewg.org Avoid heating food or beverages in plastic containers, as heat can increase the leaching of phthalates into the food. ewg.org

Choose "Fragrance-Free" Products: Phthalates are commonly used as carriers for scents in personal care products (e.g., lotions, perfumes) and cleaners. Opting for products explicitly labeled "fragrance-free" or those without "fragrance" or "parfum" in the ingredient list can reduce exposure. ewg.orgtoxicfreefuture.org

Reduce Consumption of Processed Foods: Phthalates can be introduced during food processing and from packaging materials. Reducing intake of highly processed and fast foods may lower exposure. ewg.orgtoxicfreefuture.org

Table 3: Summary of Phthalate Release Reduction Strategies

| Source Category | Strategy | Example Actions | Source(s) |

| Industrial | Substitution | Using bio-based or non-phthalate plasticizers in manufacturing. | researchgate.netmdpi.com |

| Regulation | Banning specific phthalates in food packaging, toys, and cosmetics. | researchgate.netmdpi.com | |

| Consumer | Food & Beverage | Using glass/stainless steel containers; avoiding heating food in plastic. | ewg.orgquora.com |

| Personal Care Products | Choosing products labeled "fragrance-free" or "phthalate-free". | ewg.orgtoxicfreefuture.org | |

| Household Goods | Opting for shower curtains and flooring made of natural materials instead of PVC/vinyl. | toxicfreefuture.org |

Q & A

Q. What analytical methods are recommended for detecting Isopropyl Propyl Phthalate (IPP) in environmental or biological samples?

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold standards for detecting IPP. For environmental matrices, solid-phase extraction (SPE) coupled with GC-MS provides high sensitivity (detection limits <1 ng/L). In biological samples (e.g., urine, serum), enzymatic hydrolysis followed by LC-MS/MS is preferred to quantify free and conjugated metabolites. Method validation should include recovery rates (70–120%) and matrix-matched calibration curves to account for interference .

Q. How can researchers design in vitro studies to assess IPP’s endocrine-disrupting potential?

Use human cell lines (e.g., MCF-7 for estrogenic activity, MDA-kb2 for androgen receptor antagonism). Expose cells to IPP at environmentally relevant concentrations (0.1–100 μM) and measure transcriptional activation via luciferase reporter assays. Include positive controls (e.g., bisphenol A for estrogenicity) and validate results with qPCR for target genes (e.g., ERα, AR). Dose-response curves and Hill slope analysis are critical for determining potency (EC₅₀/IC₅₀) .

Q. What are the best practices for synthesizing high-purity IPP for experimental use?

IPP can be synthesized via esterification of phthalic anhydride with isopropyl and propyl alcohols under acid catalysis (e.g., sulfuric acid). Purify via fractional distillation (boiling point range: 280–285°C) and confirm purity (>99%) using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Residual solvents (e.g., toluene) must be quantified via headspace GC-MS to meet ISO/IEC 17025 standards .

Advanced Research Questions

Q. How should researchers address discrepancies in IPP toxicity data across in vivo studies?

Contradictions often arise from differences in species sensitivity (e.g., rodents vs. zebrafish), exposure windows (prenatal vs. adult), and metabolic pathways. Conduct comparative metabolomics to identify species-specific metabolites (e.g., mono-isopropyl phthalate in mammals vs. oxidative derivatives in fish). Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate doses across taxa and validate with interspecies biomarker correlations (e.g., urinary 8-OHdG for oxidative stress) .

Q. What experimental strategies can resolve uncertainties in IPP’s role in cumulative phthalate risk assessment?

Employ a mixture toxicity framework (e.g., concentration addition or independent action models) to evaluate IPP’s interactions with co-occurring phthalates (e.g., DEHP, DBP). Use factorial design experiments to test synergistic/antagonistic effects on endpoints like steroidogenesis or thyroid hormone disruption. Prioritize biomarkers of cumulative exposure (e.g., urinary phthalate metabolite sums) and apply probabilistic risk models to account for population variability .

Q. How can advanced computational tools improve IPP’s environmental fate modeling?

Apply quantitative structure-activity relationship (QSAR) models to predict IPP’s biodegradation half-life (e.g., EPI Suite’s BIOWIN module) and compare with experimental data from OECD 301F tests. Use molecular dynamics simulations to assess IPP’s sorption affinity for microplastics (e.g., polyethylene vs. polypropylene). Integrate geospatial data (e.g., soil pH, organic carbon content) into fugacity models to predict regional bioaccumulation .

Q. What methodologies are critical for evaluating IPP’s stability in pharmaceutical formulations?

Test IPP’s hydrolysis resistance using accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. For enteric-coated formulations, validate dissolution profiles in pH-shift media (e.g., 0.1N HCl for 2 hours, then pH 6.8 phosphate buffer) per USP <711>. Compare with cellulose acetate phthalate (CAP) or methacrylic acid copolymers to assess IPP’s suitability as a coating agent .

Methodological Guidance for Data Interpretation

Q. How should researchers statistically analyze conflicting epidemiological data on IPP exposure and health outcomes?

Apply meta-regression to adjust for confounders (e.g., urinary creatinine, co-exposure to other phthalates). Use sensitivity analyses to exclude outliers or low-quality studies (e.g., those lacking isomer-specific quantification). Stratify by population subgroups (e.g., children, pregnant women) and employ Bayesian hierarchical models to estimate dose-response trends with credible intervals .

Q. What protocols ensure reproducibility in IPP-related cell culture studies?

Adopt the MISEV2018 guidelines for extracellular vesicle characterization if studying IPP’s exosome-mediated effects. Report cell passage numbers, mycoplasma testing results, and serum batch details. Use robotic liquid handlers for dose administration to minimize intra-experiment variability. Share raw data and analysis code via repositories like Figshare or Zenodo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.